Valacyclovir hydrochloride hydrate
Description
Evolution of Antiviral Nucleoside Analogues
The field of antiviral therapy was significantly advanced by the development of nucleoside analogues, which mimic natural nucleotides and disrupt viral replication. researchgate.net The journey began with compounds like 5-iodo-2'-deoxyuridine (idoxurine), one of the first antiviral drugs with clinical utility. nih.gov This paved the way for decades of research focusing on modifying the nucleoside scaffold—both the sugar and the base moieties—to create more potent and selective antiviral agents. ucdavis.edunih.gov
A pivotal moment in this evolution was the discovery of acyclovir (B1169). ucdavis.edu Acyclovir is a guanine (B1146940) nucleoside analogue that demonstrated high selectivity and potent activity against herpesviruses, particularly Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). nih.govdrugbank.com Its mechanism relies on being selectively phosphorylated by a virus-specific enzyme, thymidine (B127349) kinase (TK), which is present only in virus-infected cells. drugbank.com Cellular kinases then complete the conversion to acyclovir triphosphate, the active form that inhibits the viral DNA polymerase, leading to chain termination and halting viral replication. patsnap.comdrugbank.com
Despite its success, the clinical application of oral acyclovir was hampered by its low and inconsistent bioavailability, which is estimated to be between 15% and 30%. oup.comsinglecare.com This limitation necessitated high and frequent dosing to achieve and maintain therapeutic plasma concentrations, creating a clear need for improvement. oup.com This challenge spurred further innovation in the field, leading directly to the development of prodrug strategies to enhance the delivery of active antiviral agents like acyclovir. nih.gov
Prodrug Strategies in Drug Design: The Valacyclovir (B1662844) Paradigm
A prodrug is a medication administered in an inactive form that is converted to an active drug through metabolic processes in the body. patsnap.com This strategy is frequently used in medicinal chemistry to overcome pharmaceutical and pharmacokinetic barriers, such as poor absorption. nih.gov Valacyclovir is a quintessential example of a successful prodrug strategy designed to address the primary drawback of its parent drug, acyclovir—poor oral bioavailability. researchgate.net
Valacyclovir is the L-valyl ester of acyclovir. pediatriconcall.com This chemical modification allows it to be recognized and absorbed by the human intestinal peptide transporter hPEPT1. nih.govresearchgate.net This carrier-mediated intestinal absorption is a key reason for its enhanced bioavailability. nih.gov Following absorption, valacyclovir undergoes rapid and nearly complete conversion to acyclovir and the natural amino acid L-valine, a process catalyzed by an enzyme called valacyclovir hydrolase found in the intestine and liver. drugbank.comoup.comnih.gov
This strategic esterification dramatically improves the systemic availability of acyclovir. Research has consistently shown that the bioavailability of acyclovir from oral valacyclovir is three to five times greater than from oral acyclovir itself, reaching approximately 54%. nih.govoup.comsinglecare.com This enhancement allows for the achievement of plasma acyclovir concentrations comparable to those obtained with intravenous acyclovir, but with the convenience of less frequent oral dosing. nih.govcapes.gov.br The success of valacyclovir established a key principle in antiviral drug development, demonstrating the power of prodrugs to optimize the therapeutic potential of potent nucleoside analogues. nih.gov
Table 1: Bioavailability Comparison: Acyclovir vs. Valacyclovir
| Compound | Mean Oral Bioavailability | Key Finding | Reference |
|---|---|---|---|
| Acyclovir | 15%–30% | Low and variable absorption necessitates frequent, high doses. | oup.com |
| Valacyclovir | ~54% | Significantly improved absorption (3-5 fold increase) due to prodrug design. | oup.comsinglecare.com |
Significance of Valacyclovir Hydrochloride Monohydrate in Modern Antiviral Therapeutics Research
The development of valacyclovir hydrochloride monohydrate represents a significant milestone in antiviral research. Its primary importance lies in demonstrating how a well-designed prodrug can overcome the pharmacokinetic limitations of a potent parent drug. researchgate.net This success has made it a benchmark for designing other prodrugs, not only for antiviral nucleoside analogues but also for other classes of drugs. nih.gov
In the context of virology research, valacyclovir provides a reliable method for achieving sustained, high systemic concentrations of acyclovir through oral administration. capes.gov.br This is particularly crucial in studies involving less susceptible herpesviruses or in research on antiviral resistance. capes.gov.br The ability to ensure adequate drug exposure improves the reliability of clinical trial outcomes and studies investigating the suppression of viral shedding and transmission. nih.gov
Furthermore, the study of valacyclovir's absorption mechanism, specifically its interaction with peptide transporters like hPEPT1, has opened new avenues of research into carrier-mediated drug delivery. nih.govresearchgate.net This has inspired the design of other amino acid ester prodrugs and targeted delivery systems aimed at improving the cellular uptake and efficacy of various therapeutic agents. nih.govarvojournals.org Research continues into the different crystalline forms (polymorphs) of valacyclovir hydrochloride, such as the hemihydrate and monohydrate, to understand how these solid-state properties can influence the stability and manufacturing of the active pharmaceutical ingredient. mdpi.com
Table 2: Chemical Properties of Valacyclovir Hydrochloride Monohydrate
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₃H₂₃ClN₆O₅ | nih.gov |
| Molecular Weight | 378.81 g/mol | cymitquimica.comnih.gov |
| Appearance | White to off-white crystalline powder | cymitquimica.comarasto.com |
| Solubility in Water (25°C) | Soluble | cymitquimica.comsigmaaldrich.com |
| IUPAC Name | 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrate;hydrochloride | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O4.ClH.H2O/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H;1H2/t8-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOVZDRKHSHEQN-JZGIKJSDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
502421-45-6, 502421-43-4 | |
| Details | Compound: L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, hydrochloride, hydrate (2:2:3) | |
| Record name | L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, hydrochloride, hydrate (1:1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502421-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, hydrochloride, hydrate (2:2:3) | |
| Record name | L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, hydrochloride, hydrate (2:2:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502421-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
378.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521915-75-3, 1218948-84-5 | |
| Record name | Valacyclovir hydrochloride monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521915-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valacyclovir hydrochloride hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218948-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valacyclovir hydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0521915753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-valinate hydrochloride monohydrate [1:1:1] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALACYCLOVIR HYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF64RVR4E3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural and Chemical Characterization in Research Contexts
Molecular Architecture of Valacyclovir (B1662844) Hydrochloride Monohydrate
Valacyclovir is the L-valyl ester prodrug of the antiviral agent acyclovir (B1169). drugbank.comnih.gov Its chemical structure consists of the acyclovir moiety linked to the amino acid L-valine via an ester bond. The hydrochloride salt form, specifically the monohydrate, is a common subject of pharmaceutical research.
Stereochemical Considerations and Isomerism
Valacyclovir possesses a chiral center in the L-valine portion of the molecule, leading to the existence of enantiomers. The therapeutically active form is the L-enantiomer. wisdomlib.org The presence of the D-enantiomer is considered an impurity. nih.gov
Research has focused on developing and validating stereospecific analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), to separate and quantify these enantiomers. nih.govnih.gov One method utilized a Chiralpak AD column with a mobile phase of n-hexane, ethanol (B145695), and diethylamine (B46881) to achieve a resolution of not less than four between the enantiomers. nih.gov Another method employed a CROWNPAK® CR(+) chiral column with a mobile phase of water, methanol (B129727), and perchloric acid, successfully separating the D-valacyclovir from the L-enantiomer. nih.gov Studies on eight batches of valacyclovir hydrochloride found the L-enantiomer impurity (D-valacyclovir) to be present in amounts ranging from 0.65% to 2.62%. nih.gov
Table 1: Chiral HPLC Methods for Valacyclovir Enantiomer Separation To view the data, click on the headers to sort or use the search bar to filter.
| Stationary Phase (Column) | Mobile Phase Composition | Key Finding | Reference |
|---|---|---|---|
| Chiralpak AD (250 mm x 4.6 mm, 10 µm) | n-hexane:ethanol:diethylamine (30:70:0.1, v/v/v) | Resolution between enantiomers was >4. | nih.gov |
| CROWNPAK® CR(+) (4 mm x 150 mm, 5 µm) | water:methanol:perchloric acid (19:1:0.1) | Complete separation of D-valacyclovir from the L-enantiomer. | nih.gov |
| Amylose tris(3-chloro-5-methylphenylcarbamate) | n-hexane, methanol, ethanol, and diethylamine | Successful separation of S- and R-enantiomers with a resolution of 4.8. | researchgate.net |
Conformational Analysis and Molecular Dynamics Studies
Molecular dynamics (MD) simulations and other computational techniques have been employed to investigate the conformational flexibility and energetic properties of the valacyclovir molecule. These studies provide insights into the molecule's behavior and interactions at an atomic level.
MD simulations have been used to analyze characteristics such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the formation of hydrogen bonds between valacyclovir and various pharmaceutical excipients. ajbps.org For instance, a 10-nanosecond simulation comparing valacyclovir with microcrystalline cellulose (B213188) (MCC) and lactose (B1674315) (LAC) showed that the valacyclovir/lactose complex had greater stability, indicated by a lower RMSD. ajbps.org
Wavefunction analyses using Density Functional Theory (DFT) have also been conducted to study the molecule's reactivity. nih.gov The Electrostatic Potential (ESP) map identified the most electron-rich region (global surface minimum) at an oxygen atom and the most electron-poor region (global surface maximum) near a hydrogen atom. nih.gov Such studies help in understanding the sites within the molecule that are most likely to engage in intermolecular interactions. nih.gov
Crystalline Forms and Polymorphism Research
Valacyclovir hydrochloride can exist in multiple solid-state forms, including anhydrous polymorphs and hydrated crystals (pseudopolymorphs). mdpi.comgoogle.com This phenomenon, known as polymorphism, is critical in pharmaceutical sciences because different crystalline forms can have distinct physicochemical properties. jocpr.com Research has identified and characterized several of these forms.
Identification and Characterization of Anhydrous Forms
Several anhydrous crystalline forms of valacyclovir hydrochloride have been documented in scientific literature and patents. These forms are typically identified by unique patterns in Powder X-ray Diffraction (PXRD) and distinct thermal behaviors observed through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). mdpi.comgoogle.com
For example, one study identified two anhydrous forms, designated Form IV and Form V. mdpi.com TGA confirmed their anhydrous nature, showing no significant weight loss at temperatures where hydrates would lose water. mdpi.com The DSC thermograms for these forms showed distinct melting points before decomposition. mdpi.com Another anhydrous form was prepared by suspending hydrated valacyclovir hydrochloride in substantially pure lower alcohols like ethanol and heating the mixture. google.com Patents have also described additional anhydrous forms, such as Form VI, which is characterized by X-ray diffraction peaks at approximately 6.2°, 9.2°, 12.1°, 20.2°, and 25.7° ±0.2° 2θ. google.com
Exploration of Hydrate Forms (e.g., Monohydrate, Hemihydrate)
Hydrated forms of valacyclovir hydrochloride, where water molecules are incorporated into the crystal lattice, have been extensively studied. These include the monohydrate, dihydrate, sesquihydrate, and hemihydrate. mdpi.comgoogle.comresearchgate.net
One comprehensive study investigated five crystal forms, three of which were hydrates: Form I (sesquihydrate), Form II (monohydrate), and Form III (a newly discovered hemihydrate). mdpi.comresearchgate.net The identity of these hydrates was confirmed by TGA, which measured weight losses corresponding to their theoretical water content: 6.93% for the sesquihydrate (Form I), 4.78% for the monohydrate (Form II), and 2.42% for the hemihydrate (Form III). mdpi.com Each form also displayed a unique PXRD pattern and Raman spectrum. mdpi.comresearchgate.net The monohydrate (Form II) exhibited a melting point followed by decomposition, while the newly identified hemihydrate (Form III) showed a melting point of 209 °C. mdpi.com
Table 2: Characterization of Valacyclovir Hydrochloride Polymorphs and Hydrates To view the data, click on the headers to sort or use the search bar to filter.
| Form Designation | Classification | Water Content (TGA) | Melting/Decomposition Events (DSC) | Key PXRD Peaks (2θ) | Reference |
|---|---|---|---|---|---|
| Form I | Sesquihydrate | 6.93% | Melting and decomposition ~205 °C | - | mdpi.com |
| Form II | Monohydrate | 4.78% | Significant melting and decomposition stages | Peaks at ~6.6, 11.5, 17.3, 19.0, 21.5, 26.3, 27.4, 28.0 ±0.2° | mdpi.comgoogle.com |
| Form III | Hemihydrate | 2.42% | Solid-solid transformation ~197 °C, melts at 209 °C | Distinctive peaks at 6.9°, 7.9°, 13°, 20.8°, 23.5° | mdpi.comresearchgate.net |
| Form IV | Anhydrous | No significant weight loss | Significant melting and decomposition stages | - | mdpi.com |
| Form V | Anhydrous | No significant weight loss | Significant melting and decomposition stages | Peaks at ~6.7°, 15.7°, 16.2°, 22.6° ±0.2° | mdpi.comgoogle.com |
| Form VI | Anhydrous | - | - | Peaks at ~6.2°, 9.2°, 12.1°, 20.2°, 25.7° ±0.2° | google.com |
Impact of Polymorphism on Material Science and Formulation Design
The discovery and characterization of new crystalline forms are of paramount importance in pharmaceutical development. google.com Polymorphism can significantly influence a drug's material and performance characteristics, including solubility, dissolution rate, and stability. jocpr.comnih.gov
Different polymorphs of the same compound can have different crystal lattice energies, which in turn affects their solubility. jocpr.com Generally, a less stable (metastable) form is more soluble than the most thermodynamically stable form. nih.gov This difference can impact the drug's bioavailability, as higher solubility often leads to a faster dissolution rate and improved absorption. jocpr.com
Furthermore, the physical stability of a formulation is dependent on the stability of the crystalline form used. jocpr.com A metastable form may convert to a more stable, less soluble form over time, especially under conditions of high temperature and humidity. mdpi.comnih.gov Such a transformation can alter the drug product's performance, potentially leading to a failure to meet dissolution specifications. nih.gov Therefore, a thorough understanding of the polymorphic landscape of valacyclovir hydrochloride allows formulation scientists to select the optimal crystalline form with the desired balance of stability and bioavailability for the final dosage form design. google.comjocpr.com
Chemical Stability and Degradation Pathways in Vitro
Valacyclovir, the L-valyl ester prodrug of acyclovir, is subject to chemical and enzymatic degradation, which has been a subject of extensive research to understand its stability profile. capes.gov.brnih.gov Forced degradation studies are instrumental in determining the intrinsic stability of the molecule, identifying degradation pathways, and establishing the stability-indicating nature of analytical methods. sphinxsai.comgsconlinepress.com Such studies typically involve stressing the drug substance under conditions of hydrolysis across a range of pH values, oxidation, photolysis, and thermal stress. sphinxsai.comresearchgate.net
The stability of valacyclovir hydrochloride is highly dependent on pH. capes.gov.brnih.govpharmacylibrary.com The molecule demonstrates significant stability in acidic environments, a crucial factor for its transit through the stomach with minimal hydrolysis. researchgate.net Research indicates that at a pH of 4 and lower, valacyclovir is most stable. pharmacylibrary.com For instance, at a pH of 1.8, only 2% of the compound was found to hydrolyze over a 24-hour period. pharmacylibrary.com
Conversely, as the pH increases into the neutral and alkaline ranges, the rate of degradation accelerates substantially. pharmacylibrary.comresearchgate.net In alkaline mediums, the degradation follows a base-catalyzed pseudo-first-order kinetics. capes.gov.brnih.gov Studies have shown extensive degradation in alkaline conditions, such as upon heating in 0.01 N NaOH. sphinxsai.comresearchgate.net Mild degradation is observed in neutral hydrolytic conditions upon heating, while the compound is noted to be stable against thermal and humidity stress in the solid state. sphinxsai.com Photolytic degradation is also observed, particularly in an alkaline environment. sphinxsai.com
The table below summarizes findings from various in vitro stability studies under different pH and stress conditions.
| Stress Condition | pH | Observations | Degradation Rate/Extent |
| Acidic Hydrolysis | 1.8 | Minimal hydrolysis over 24 hours. pharmacylibrary.com | 2% degradation in 24 hours. pharmacylibrary.com |
| Acidic Hydrolysis | < 4 | The prodrug is chemically stable. capes.gov.brnih.gov | No appreciable release or degradation. capes.gov.brnih.gov |
| Acidic Hydrolysis | 0.1 N HCl (reflux, 8h) | Extensive degradation. researchgate.netresearchgate.net | Significant degradation observed. researchgate.netresearchgate.net |
| Neutral Hydrolysis | Neutral (reflux, 8h) | Mild degradation. sphinxsai.comresearchgate.net | 8-9% degradation. researchgate.net |
| Alkaline Hydrolysis | Alkaline Medium | Degradation follows base-catalyzed pseudo-first-order kinetics. capes.gov.brnih.gov | Rate of decomposition is accelerated at higher pH. researchgate.net |
| Alkaline Hydrolysis | 0.01 N NaOH (25°C, 2h) | Extensive degradation. researchgate.net | Significant degradation observed. researchgate.net |
| Alkaline Hydrolysis | pH 8.5 | Significant degradation observed for some related dipeptide prodrugs. nih.gov | First-order rate constant of 0.011 ± 0.0004 hr⁻¹ for a dipeptide analog. nih.gov |
| Oxidative Stress | 3% H₂O₂ | Degradation observed. sphinxsai.comresearchgate.net | 10-40% degradation. researchgate.net |
| Photolytic Stress | Liquid state (Alkaline) | Degradation observed. sphinxsai.comresearchgate.net | Significant degradation. sphinxsai.comresearchgate.net |
This table is based on data from multiple research sources.
Valacyclovir is a prodrug designed to enhance the oral bioavailability of its active form, acyclovir. capes.gov.brnih.gov After oral administration, it is rapidly and extensively converted to acyclovir and the amino acid L-valine by esterases. bibliomed.org This conversion can occur through both chemical hydrolysis at neutral pH and, more significantly, through enzymatic biotransformation in the intestine and/or liver. researchgate.net
The stability of valacyclovir in the gastrointestinal tract is a critical factor influencing its bioavailability. capes.gov.br Studies have shown that the degradation of valacyclovir is faster in human and dog intestinal fluids than in phosphate (B84403) buffers at the same pH, indicating that membrane-bound enzymes in the intestinal lumen accelerate its hydrolysis. capes.gov.brnih.govresearchgate.net This premature hydrolysis in the intestinal lumen before the prodrug can be absorbed is considered a potential reason for its incomplete bioavailability, which is approximately 54.5%. capes.gov.brnih.govresearchgate.netnih.gov The degradation in the upper intestinal lumen is likely a cause of this reduced bioavailability. capes.gov.brnih.gov
While enzymatic hydrolysis is essential for the activation of the prodrug, its occurrence pre-absorption represents a stability issue that limits the amount of intact valacyclovir available for transport across the intestinal epithelium. nih.gov
Forced degradation studies under various stress conditions—including acid and alkaline hydrolysis, oxidation, and photolysis—are crucial for identifying potential degradation products. sphinxsai.comgsconlinepress.com The primary and major degradation product of valacyclovir identified across numerous studies is its active form, acyclovir. sphinxsai.comresearchgate.net This conversion is the result of the hydrolysis of the L-valyl ester side chain.
Beyond the principal degradant, acyclovir, other impurities can be present in the drug substance, often arising from the synthesis process. These are known as process-related impurities. Analytical methods have been developed to detect and quantify these impurities to ensure the quality and safety of the drug product. nih.govresearchgate.net
The table below lists the key degradation product and known process-related impurities of valacyclovir.
| Compound Name | Type | Context of Identification |
| Acyclovir | Degradation Product | Identified as the major degradant under acidic, alkaline, oxidative, and photolytic stress conditions. sphinxsai.comresearchgate.netrsc.org |
| Impurity E (2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl N-[(benzyloxy)carbonyl]-L-valinate) | Process-Related Impurity | An intermediate formed during the synthesis of valacyclovir. nih.gov |
| Impurity G (4-(dimethyl-amino)pyridine / DMAP) | Process-Related Impurity | A catalyst used in the synthesis of valacyclovir. nih.govijpsr.com |
| Impurity S (2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl) methoxy] ethyl N-[1,1-dimetylethoxy) carbonyl]-L-valinate) | Process-Related Impurity | A process-related impurity found in Valacyclovir Hydrochloride Hydrate. ijpsr.com |
This table is compiled from data found in the cited research articles.
Molecular and Biochemical Mechanisms of Action
Valacyclovir (B1662844) as a Prodrug: Enzymatic Conversion Pathways
Valacyclovir is the L-valyl ester prodrug of acyclovir (B1169), an antiviral agent. nih.govmdpi.com This chemical modification significantly enhances the oral bioavailability of acyclovir by three to five times compared to the administration of acyclovir itself. nih.govnih.gov The improved absorption is attributed to carrier-mediated transport across the intestine via the human peptide transporter hPEPT1, followed by a swift and thorough conversion into the active drug, acyclovir, and the amino acid L-valine. nih.govnih.govuniprot.org This activation is an enzymatic hydrolysis process, with approximately 50% of the absorbed dose being converted to acyclovir before it even reaches the portal circulation. nih.gov
Role of Valacyclovir Hydrolase (VACVase)/Biphenyl Hydrolase-like (BPHL) Proteinnih.govpharmgkb.orgnih.govscholarsresearchlibrary.comnih.govnih.gov
The primary enzyme responsible for the hydrolytic activation of valacyclovir is Valacyclovir Hydrolase (VACVase). nih.govnih.gov This enzyme was later identified as the Biphenyl Hydrolase-like (BPHL) protein, a novel serine hydrolase. nih.govnih.govacs.org BPHL is highly expressed in the human liver and kidney, with lower levels found in the intestine, heart, and skeletal muscle. nih.gov It functions as a specific α-amino acid ester hydrolase, catalyzing the conversion of valacyclovir to acyclovir. nih.govuniprot.org This enzymatic action is crucial for the prodrug's efficacy and makes BPHL a significant target for the design of other amino acid ester prodrugs. nih.govnih.govacs.org
The enzyme responsible for hydrolyzing valacyclovir has been purified and characterized from different sources. An early study isolated VACVase from rat liver, describing it as a monomeric protein associated with mitochondria. nih.gov Later research successfully purified a human equivalent from Caco-2 cells, which are derived from human intestine, and identified it as the BPHL protein. nih.gov
Below is a table summarizing the key characteristics of the purified enzyme from these studies.
| Characteristic | Rat Liver VACVase nih.gov | Human Caco-2 VACVase (BPHL) nih.gov |
| Molecular Mass | 29 kDa | 27 kDa |
| Isoelectric Point (pI) | 9.4 (Basic) | Basic |
| Inhibitors | Not inhibited by typical esterase or peptidase inhibitors (e.g., amastatin, bestatin, E-64, EDTA). nih.gov | A serine hydrolase. nih.gov |
| Cofactors | Not inhibited or activated by Ca²⁺, Co²⁺, Mg²⁺, Mn²⁺, or Zn²⁺. nih.gov | Not specified. |
The three-dimensional structure of BPHL has been elucidated through both crystal structures and homology modeling. nih.govnih.govacs.org A homology model was initially developed based on the crystal structure of a related enzyme, 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate (B1232725) hydrolase. nih.govacs.orgacs.org
Structural analyses reveal that BPHL belongs to the α/β-hydrolase fold family and can be divided into two main domains: acs.org
Core Domain : This domain comprises residues 19-152 and 201-274 and adopts the conserved α/β-hydrolase fold. acs.org
Lid Domain : Composed mainly of α-helices (residues 153-200), this domain sits (B43327) atop the active site. acs.org
The catalytic triad, essential for the enzyme's hydrolytic activity, is located within the core domain and consists of the residues Serine-122 (S122), Histidine-255 (H255), and Aspartate-227 (D227). nih.govacs.orgresearchgate.net A pivotal residue for substrate recognition is Aspartate-123 (Asp-123), located immediately after the nucleophile Ser-122. nih.gov Uniquely, its side chain points into the substrate-binding pocket, where it plays a critical role in interacting with the α-amino group of the valine ester, a key determinant of substrate discrimination. nih.gov
BPHL functions as a specific α-amino acid ester hydrolase. nih.gov Its substrate specificity is largely dictated by the amino acid portion of the ester prodrug, with a preference for small, hydrophobic amino acids, while being less sensitive to the structure of the parent nucleoside drug. acs.org
The enzyme's binding site features several key characteristics:
Acyl-Binding Pocket : This pocket is hydrophobic, formed by residues such as Isoleucine-158 (I158), Glycine-161 (G161), Isoleucine-162 (I162), and Leucine-229 (L229). nih.govacs.orgresearchgate.net This hydrophobicity explains the enzyme's preference for amino acids with hydrophobic side chains like valine and phenylalanine. acs.org
Charge Interaction Sites : The model identifies Asp-123 as a crucial site for charge-charge interaction with the positively charged α-amino group of the substrate. nih.govnih.gov
Leaving Group Site : The area that accommodates the parent drug (the "leaving group," such as acyclovir) is a large, open groove, which explains the enzyme's broad specificity for various nucleoside analogues. nih.govacs.org
The table below shows the catalytic efficiency of BPHL with various amino acid esters of acyclovir and other nucleoside analogues.
| Substrate | kcat/Km (mM⁻¹ s⁻¹) | Source |
| Valacyclovir (L-valyl-acyclovir) | 58 | nih.gov |
| L-alanyl-acyclovir | 226 | nih.gov |
| L-methionyl-acyclovir | 200 | nih.gov |
| Valacyclovir (recombinant human BPHL) | 420 | nih.gov |
| Valganciclovir (L-valyl-ganciclovir) | 53.2 | nih.gov |
BPHL also shows stereoselectivity, with a clear preference for L-amino acid esters over their D-isomers. acs.org
Metabolism of Acyclovir: Intracellular Phosphorylation Cascadepharmgkb.orgnih.govacs.orgresearchgate.netnih.gov
Once valacyclovir is hydrolyzed to acyclovir, the latter must be further metabolized within the host cell to exert its antiviral effect. This process involves a sequential phosphorylation cascade, converting acyclovir into its active form, acyclovir triphosphate. nih.govnih.gov This multi-step phosphorylation is what ultimately allows the drug to interfere with viral DNA synthesis. sigmaaldrich.com
The initial and rate-limiting step in the activation of acyclovir is its conversion to acyclovir monophosphate. pharmgkb.orgmdpi.com This first phosphorylation is selectively and efficiently catalyzed by a virus-encoded enzyme, thymidine (B127349) kinase (TK), specifically in cells infected with herpesviruses like Herpes Simplex Virus (HSV). pharmgkb.orgnih.govgoogle.com This selective phosphorylation by viral TK is a cornerstone of acyclovir's mechanism, as it ensures that the drug is primarily activated within infected cells, minimizing its impact on uninfected host cells. mdpi.com Following this initial step, cellular kinases, such as guanylate kinase, convert the monophosphate form into the diphosphate (B83284) and subsequently the active triphosphate derivative. pharmgkb.org
Cellular Kinase-Mediated Di- and Triphosphorylation
Following the initial phosphorylation of acyclovir to acyclovir monophosphate (ACV-MP) by viral thymidine kinase, subsequent phosphorylation steps to the diphosphate (ACV-DP) and the active triphosphate (ACV-TP) forms are catalyzed by host cell kinases. patsnap.comyoutube.com This critical activation cascade ensures that the potent antiviral form of the drug is predominantly generated within virus-infected cells. patsnap.com
Guanylate kinase (GMP kinase) is the cellular enzyme responsible for the conversion of ACV-MP to ACV-DP. youtube.comresearchgate.netpharmgkb.org Studies have confirmed that this phosphorylation is carried out by the cell's own GMP kinase and not a virally induced enzyme. researchgate.net Subsequently, a variety of cellular enzymes, including nucleoside diphosphate kinase, pyruvate (B1213749) kinase, and phosphoglycerate kinase, can catalyze the final phosphorylation from ACV-DP to the active acyclovir triphosphate (ACV-TP). youtube.comnih.gov The potential for ACV-TP formation by these cellular enzymes is substantial and accounts for the high concentrations of ACV-TP that accumulate in infected cells. nih.govnih.gov This accumulation is a key factor in the drug's efficacy, as ACV-TP persists in infected cells for many hours. nih.gov
Interaction with Viral and Cellular Enzymes
The antiviral activity of valacyclovir is ultimately mediated by the interaction of its active form, acyclovir triphosphate (ACV-TP), with viral and cellular enzymes involved in DNA replication.
Acyclovir Triphosphate (ACV-TP) as a Competitive Inhibitor of Viral DNA Polymerase
Acyclovir triphosphate acts as a potent and selective competitive inhibitor of viral DNA polymerase. patsnap.commedchemexpress.comrndsystems.com It structurally mimics the natural substrate, deoxyguanosine triphosphate (dGTP), and competes with it for binding to the active site of the viral DNA polymerase. patsnap.comnih.gov The affinity of ACV-TP for herpes simplex virus (HSV) DNA polymerase is significantly higher than for host cellular DNA polymerases. patsnap.comnih.gov This competitive inhibition is a crucial step in disrupting the replication of the viral genome. nih.gov
The inhibitory constants (Ki) for ACV-TP are markedly lower for viral DNA polymerase compared to cellular polymerases, underscoring the drug's selectivity. For instance, the Ki value for HSV-1 DNA polymerase is significantly lower than that for cellular DNA polymerases α and β. nih.gov
Table 1: Inhibitory Constants (Ki) of Acyclovir Triphosphate (ACV-TP) for Viral and Cellular DNA Polymerases
| Enzyme | Ki Value (µM) |
|---|---|
| HSV-1 DNA Polymerase | 0.03 nih.gov |
| Cellular DNA Polymerase α | 0.15 nih.gov |
| EBV DNA Polymerase | 9.8 nih.gov |
| Cellular DNA Polymerase β | 11.9 nih.gov |
Data sourced from a comparative study on the effect of ACV-TP on various DNA polymerases. nih.gov
DNA Chain Termination by ACV-TP Incorporation
In addition to competitive inhibition, ACV-TP also functions as a substrate for the viral DNA polymerase. nih.govnih.gov Upon incorporation into the growing viral DNA strand, it leads to obligate chain termination. patsnap.comnih.govyoutube.com This is because acyclovir lacks the 3'-hydroxyl group that is essential for the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate. patsnap.comyoutube.compnas.org The absence of this group halts further elongation of the DNA chain, effectively stopping viral replication. patsnap.com This mechanism of action is a cornerstone of its antiviral effect against herpesviruses. nih.gov
Inactivation of Viral DNA Polymerase by ACV-TP
The interaction between ACV-TP and viral DNA polymerase extends beyond simple inhibition and chain termination. Once the acyclovir monophosphate is incorporated into the DNA template, the viral DNA polymerase binds strongly to this terminated chain. nih.gov This binding can lead to the inactivation of the enzyme. nih.govnih.govresearchgate.net Some studies describe ACV-TP as a suicide inactivator, where the polymerase becomes inactivated only after it processes ACV-TP as a substrate. nih.govresearchgate.net This process involves the formation of a stable, almost irreversible complex between the enzyme and the acyclovir-terminated DNA template, particularly in the presence of the next required deoxynucleoside triphosphate. nih.govnih.govresearchgate.netnih.gov This effectively sequesters the enzyme, preventing it from participating in further DNA replication. nih.gov
Specificity and Selectivity for Viral vs. Cellular Processes
The high therapeutic index of valacyclovir is a direct result of its remarkable specificity and selectivity for viral processes over those of the host cell. nih.gov This selectivity operates at two primary levels:
Selective Activation: The initial and rate-limiting step in the activation of acyclovir is its phosphorylation to ACV-MP, a reaction catalyzed efficiently by viral thymidine kinase but not significantly by cellular kinases. patsnap.comnih.gov This ensures that the active form of the drug is generated predominantly in virus-infected cells. patsnap.comyoutube.com The concentration of ACV-TP in HSV-infected cells can be 40 to 100 times greater than in uninfected cells. nih.gov
Selective Inhibition of Viral DNA Polymerase: Acyclovir triphosphate has a much higher affinity for viral DNA polymerase than for cellular DNA polymerases. patsnap.comnih.gov This means that even if small amounts of ACV-TP were present in uninfected cells, they would have minimal impact on the host's DNA replication. patsnap.com The combination of selective activation and selective enzyme inhibition leads to a potent and targeted antiviral effect with low host cell toxicity. nih.gov
Pan-Pathway Based Interaction Profiling with Human Nucleotide Metabolism Enzymes
To understand the broader interaction profile of acyclovir and its prodrug, valacyclovir, with host cell machinery, studies have been conducted to screen for interactions with a wide range of human nucleotide metabolism enzymes. nih.gov A thermal shift assay screening of 45 FDA-approved nucleoside analogs against 23 human nucleotide metabolism enzymes revealed a low rate of "off-target effects" for most compounds, including acyclovir. nih.gov
However, this pan-pathway profiling identified some unexpected interactions. Valacyclovir was shown to be a ligand for guanine (B1146940) deaminase (GDA), stabilizing the enzyme to a similar degree as its natural substrate, guanine. nih.gov Acyclovir was also identified as a ligand for GDA. nih.gov These findings suggest potential additional metabolic pathways for these drugs that were not previously recognized and could be relevant for future drug development. nih.gov
Pre Clinical Pharmacokinetics and Biotransformation Research
Absorption Mechanisms of Valacyclovir (B1662844) and Acyclovir (B1169)
The enhanced oral bioavailability of valacyclovir compared to acyclovir is a key aspect of its pharmacokinetic profile. researchgate.net This enhancement is primarily due to its interaction with specific intestinal transport systems.
The intestinal absorption of valacyclovir is significantly mediated by carrier-mediated transport systems. nih.gov Specifically, the proton-coupled peptide transporter 1 (PepT1), also known as SLC15A1, plays a crucial role. nih.govtandfonline.com This transporter is highly expressed in the small intestine and is responsible for the uptake of di- and tri-peptides. psu.edu Valacyclovir, due to its amino acid ester structure, is recognized as a substrate for PepT1. oup.com
Studies in wild-type and PepT1 knockout mice have definitively shown the importance of this transporter. In wild-type mice, the intestinal permeability of valacyclovir is significantly higher in the small intestine (duodenum, jejunum, and ileum) compared to the colon. drugbank.com In PepT1 knockout mice, the permeability in the small intestine is reduced to about 10% of that in wild-type mice, demonstrating that PepT1 is responsible for approximately 90% of valacyclovir's intestinal permeability. nih.govpsu.edu Furthermore, the absorption of valacyclovir in these knockout mice is significantly reduced, with a 3- to 5-fold decrease in the rate and extent of absorption. drugbank.comnih.gov
The involvement of PepT1 is further supported by inhibition studies. The transport of valacyclovir is inhibited by other PepT1 substrates like the dipeptide glycylsarcosine (B1347041) and the aminocephalosporin cefadroxil. nih.govdrugbank.com However, it is not affected by amino acids such as L-valine or L-histidine, indicating that other amino acid transporters are not significantly involved. nih.gov While PepT1 is the major transporter, some studies in rats suggest the potential involvement of other transporters, such as H+-organic cation and organic anion transporters, in the small intestinal uptake of valacyclovir. nih.gov
The bioavailability of acyclovir after oral administration of valacyclovir is approximately 54%, which is three to five times greater than that of oral acyclovir alone. nih.govasm.orgnih.gov
Table 1: Effective Permeability (Peff) of Valacyclovir in Different Intestinal Segments of Wild-Type and PepT1 Knockout Mice
| Intestinal Segment | Peff in Wild-Type Mice (x 10⁻⁴ cm/s) | Peff in PepT1 Knockout Mice (x 10⁻⁴ cm/s) |
| Duodenum | 2.4 | ~0.24 |
| Jejunum | 1.7 | ~0.17 |
| Ileum | 2.1 | ~0.21 |
| Colon | 0.27 | 0.27 |
| Data sourced from studies on in situ single-pass intestinal perfusions. drugbank.com |
Following absorption from the gastrointestinal tract, valacyclovir undergoes rapid and extensive first-pass metabolism to convert it to acyclovir and the naturally occurring amino acid, L-valine. drugbank.comfortunejournals.com This hydrolysis is a critical step in the activation of the prodrug. nih.gov The conversion is so efficient that plasma concentrations of intact valacyclovir are typically low and transient, becoming undetectable within 3 hours of administration. asm.orgnih.govfortunejournals.com
The hydrolysis of valacyclovir is catalyzed by an enzyme called valacyclovirase, which is an α-amino acid ester hydrolase. nih.gov This enzymatic conversion occurs in both the intestine and the liver. researchgate.netoup.comnih.gov Preclinical studies in rats have indicated that this rapid hydrolysis is due to first-pass intestinal and hepatic metabolism. fortunejournals.com More than 99% of the administered valacyclovir dose is converted to acyclovir. asm.orgnih.gov
Distribution Studies in Non-Human Models
Preclinical studies in animal models have provided insights into the distribution of valacyclovir and its active metabolite, acyclovir. In rats and mice, acyclovir has been shown to be well-distributed into various tissues, including the brain. nih.gov The binding of valacyclovir to plasma proteins is low, ranging from 13.5% to 17.9%. drugbank.com
In a study involving immunocompromised pediatric patients, the volume of distribution of valacyclovir was found to be 1.34 ± 0.65 L/kg. drugbank.com Tissue distribution studies in mice have shown that while there are significant differences in the intestinal concentrations of acyclovir between wild-type and PepT1 knockout mice after oral valacyclovir administration, no significant differences were observed in the peripheral tissue distribution when adjusted for systemic drug concentrations. nih.gov This suggests that PepT1's primary role is in absorption rather than systemic distribution of the active drug. psu.edu
Metabolic Pathways and Enzyme Involvement (Excluding Human Clinical Data)
The metabolism of valacyclovir is primarily its conversion to acyclovir. Acyclovir itself undergoes further, albeit minor, metabolism.
Once valacyclovir is converted to acyclovir, acyclovir is metabolized to a small extent into inactive metabolites. drugbank.com One of the metabolic pathways involves the sequential action of alcohol dehydrogenase and aldehyde dehydrogenase, which metabolize acyclovir to 9-(carboxymethoxymethyl)guanine (CMMG). nih.govnih.gov Another minor metabolite is 8-hydroxy-acyclovir (8-OH-ACV), which is formed through the action of aldehyde oxidase. drugbank.comnih.gov Aldehyde oxidase is a cytosolic enzyme that catalyzes the oxidation of various aldehydes and heterocyclic compounds. nih.govscispace.com In some animal species, such as guinea pigs, rabbits, and rhesus monkeys, these metabolites can account for up to 40% of the radioactivity in the urine after a dose of radiolabeled acyclovir. nih.gov
A significant aspect of valacyclovir and acyclovir metabolism is the lack of involvement of the cytochrome P450 (CYP450) enzyme system. asm.orgdrugbank.com The CYP450 enzymes are a major family of enzymes involved in the metabolism of a vast number of drugs. nih.govmdpi.com The fact that neither valacyclovir nor acyclovir is metabolized by these enzymes means there is a lower potential for drug-drug interactions with other medications that are substrates, inducers, or inhibitors of the CYP450 system. drugbank.com
Excretion Studies in Preclinical Models
Preclinical research into the excretion of valacyclovir hydrochloride monohydrate has been pivotal in understanding its behavior in biological systems. These studies, primarily conducted in animal models such as rats and cynomolgus monkeys, have elucidated the primary routes of elimination and the metabolic fate of the compound. The focus of these investigations has been to quantify the excretion of valacyclovir and its primary active metabolite, acyclovir, along with other minor metabolites, in urine and feces.
Detailed Research Findings
In a study involving male CD rats, the excretion of radioactivity was monitored following the administration of [8-14C]valacyclovir. After a single oral dose, approximately 65% of the administered radioactivity was recovered in the urine. Acyclovir was identified as the major urinary metabolite, accounting for 57% of the dose. In contrast, unchanged valacyclovir constituted only 2% of the dose excreted in the urine. When administered intravenously, the urinary excretion of radioactivity increased to 95% of the dose, with acyclovir and valacyclovir accounting for 65% and 23% of the dose, respectively. These findings underscore the kidney as the principal route of elimination for valacyclovir and its metabolites in rats.
Further investigations in cynomolgus monkeys using [8-14C]valacyclovir provided a comparative perspective on the drug's excretion. Following oral administration, the primary route of excretion was also found to be renal. Acyclovir was the most abundant radiolabeled compound in the urine, representing 46% to 59% of the urinary radioactivity. Other significant metabolites identified were 8-hydroxyacyclovir (B1530932) (8-OH-ACV), which accounted for 25% to 30% of urinary radioactivity, and 9-(carboxymethoxymethyl)guanine (CMMG), which constituted 11% to 12%. Similar to the findings in rats, intact valacyclovir was a minor component in the urine, making up only 0.5% of the urinary radioactivity after an oral dose. This indicates a near-complete conversion of valacyclovir to acyclovir and its subsequent metabolites prior to renal clearance in this species.
The primary mechanism for the elimination of acyclovir, the active metabolite of valacyclovir, is through renal excretion of the unchanged drug. oup.com In addition to the major metabolite acyclovir, minor metabolites such as 9-[(carboxymethoxy)methyl]guanine (CMMG) and 8-hydroxy-acyclovir (8-OH-ACV) are also formed and excreted. oup.com
Data Tables
Table 1: Urinary Excretion of Radioactivity Following Administration of [8-14C]valacyclovir in Male CD Rats
| Route of Administration | Total Urinary Excretion (% of Dose) | Acyclovir (% of Dose) | Valacyclovir (% of Dose) |
| Oral | 65% | 57% | 2% |
| Intravenous | 95% | 65% | 23% |
Table 2: Composition of Urinary Radioactivity Following Oral Administration of [8-14C]valacyclovir in Male Cynomolgus Monkeys
| Compound | Percentage of Urinary Radioactivity |
| Acyclovir | 46% - 59% |
| 8-hydroxyacyclovir (8-OH-ACV) | 25% - 30% |
| 9-(carboxymethoxymethyl)guanine (CMMG) | 11% - 12% |
| Valacyclovir | 0.5% |
Viral Resistance Mechanisms at the Molecular Level
Genetic Basis of Resistance in Herpesviruses (HSV, VZV)
Resistance to acyclovir (B1169) in both HSV and VZV predominantly arises from mutations affecting the function of two key viral enzymes: thymidine (B127349) kinase and DNA polymerase. asm.orgnih.gov Over 90% of acyclovir resistance in clinical isolates is associated with mutations in the thymidine kinase gene (UL23). nih.govnih.gov These genetic alterations are the primary drivers of antiviral resistance at the molecular level.
The most common mechanism of resistance involves alterations in the viral thymidine kinase, which is the enzyme responsible for the initial, crucial phosphorylation step of acyclovir. nih.gov These mutations can be categorized into three main phenotypes:
TK-deficient (TK-negative) mutants: These viruses have mutations that lead to a complete loss of TK activity. nih.gov This is often due to frameshift mutations caused by insertions or deletions of nucleotides, particularly in homopolymeric runs of guanines and cytosines within the TK gene, which results in the production of a truncated and non-functional protein. asm.orgnih.govnih.gov These mutants are the most frequently isolated type, accounting for a significant portion of resistant strains. asm.orgnih.gov
TK-partial (TK-low-producer) mutants: These mutants express reduced levels of functional thymidine kinase. asm.orgnih.gov While they are not completely deficient, the amount of enzyme produced is insufficient for effective phosphorylation of acyclovir, leading to resistance.
TK-altered mutants: In this less common form of resistance, the thymidine kinase enzyme is produced in normal amounts but has an altered substrate specificity. nih.govnih.gov These mutated enzymes can still phosphorylate the natural substrate, thymidine, but are unable to recognize and phosphorylate acyclovir. nih.gov This specificity change renders the drug ineffective. Mutations in the ATP binding site and nucleoside binding site of the enzyme can lead to this phenotype. nih.gov
The following table summarizes the classes of thymidine kinase mutants and their characteristics.
Table 1: Classes of Acyclovir-Resistant Thymidine Kinase (TK) Mutants| Mutant Class | Enzymatic Activity | Mechanism of Resistance | Frequency |
|---|---|---|---|
| TK-deficient (TKN) | No TK activity | Frameshift mutations leading to truncated, non-functional protein. asm.orgnih.gov | High (~95% of TK mutants, often grouped with TK-partial). asm.orgnih.gov |
| TK-partial (TKP) | Reduced levels of TK activity | Insufficient enzyme production for effective drug phosphorylation. asm.orgnih.gov | High (~95% of TK mutants, often grouped with TK-deficient). asm.orgnih.gov |
| TK-altered (TKA) | Normal TK activity for thymidine, but not for acyclovir | Altered substrate specificity prevents phosphorylation of acyclovir. nih.govnih.gov | Low. asm.orgnih.gov |
A less frequent but significant mechanism of resistance involves mutations in the viral DNA polymerase gene (UL30). asm.orgoup.com This enzyme is the ultimate target of acyclovir triphosphate. nih.gov Mutations in the DNA polymerase can prevent the active drug from binding to the enzyme or from being incorporated into the growing viral DNA chain, even when the drug has been successfully phosphorylated by thymidine kinase. tandfonline.comnih.gov
These mutations often cluster in conserved regions of the DNA polymerase gene that are critical for its function. oup.com DNA polymerase mutants can confer resistance not only to acyclovir but also potentially to other antiviral drugs that target the same enzyme, such as foscarnet, leading to cross-resistance. oup.comresearchgate.net In some instances, a single virus may harbor mutations in both the thymidine kinase and the DNA polymerase genes, which can result in a higher level of resistance. nih.gov
The table below details examples of resistance-related mutations in the DNA polymerase of HSV-1.
Table 2: Examples of Resistance-Related Mutations in HSV-1 DNA Polymerase| Conserved Region | Number of Mutations Reported | Percentage of Total Mutations | Implication |
|---|---|---|---|
| Region II | 13 | 20.3% | Involved in nucleotide recognition and binding. oup.com |
| Exo III | 12 | 18.8% | Part of the exonuclease domain, affecting proofreading. oup.com |
| Region III | 7 | 10.9% | Involved in nucleotide recognition and binding. oup.com |
| Region VI | 6 | 9.4% | Involved in pyrophosphate binding. oup.com |
| Other Regions | 26 | 40.6% | Mutations spread across other conserved and non-conserved areas. oup.com |
Synthesis and Process Chemistry Research
Synthetic Routes for Valacyclovir (B1662844) Hydrochloride Monohydrate
The synthesis of Valacyclovir, the L-valyl ester prodrug of Acyclovir (B1169), is primarily achieved through the esterification of Acyclovir with a protected L-valine derivative, followed by a deprotection step. asianpubs.orgthepharmajournal.com
The core of Valacyclovir synthesis lies in the condensation reaction between the primary hydroxyl group of Acyclovir and the carboxyl group of L-valine. To prevent self-condensation of the amino acid and other side reactions, the amino group of L-valine must be temporarily blocked with a protecting group. thepharmajournal.comresearchgate.net
Several protecting group strategies have been developed:
N-carbobenzyloxy (Cbz) Protection : The original synthesis reported by Beauchamp and co-workers utilized N-carbobenzyloxy-L-valine (Cbz-L-valine). asianpubs.orgresearchgate.net This intermediate is condensed with Acyclovir using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in a solvent such as dimethylformamide (DMF). thepharmajournal.comresearchgate.net The Cbz group is subsequently removed via catalytic hydrogenation, typically using a palladium on carbon (Pd/C) or palladium on alumina (B75360) catalyst, to yield Valacyclovir. asianpubs.orgresearchgate.net
N-tert-butoxycarbonyl (Boc) Protection : An alternative route employs N-tert-butoxycarbonyl-L-valine (Boc-L-valine). google.comgoogle.com The condensation with Acyclovir proceeds using similar coupling agents. google.com The Boc group is advantageous as it can be removed under acidic conditions, for instance with hydrochloric acid, avoiding the need for catalytic hydrogenation and specialized high-pressure equipment. google.comgoogle.com
N-Phthalimide Protection : Another explored method involves the use of N-Phthalimide-L-Valine. ingentaconnect.com After the condensation step, the phthalimide (B116566) group can be removed using 40% monomethylamine, which is presented as a safer alternative to hydrogenation with Pd/C. ingentaconnect.com
The selection of the protecting group and coupling agent is critical as it influences reaction efficiency, yield, and the impurity profile of the final product.
Table 1: Overview of Synthetic Strategies for Valacyclovir
| Protecting Group | Common Coupling Agents | Deprotection Method | Key Features |
| N-carbobenzyloxy (Cbz) | DCC, DMAP | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Original synthetic route; potential for metal impurities. asianpubs.orgresearchgate.net |
| N-tert-butoxycarbonyl (Boc) | DCC, EDCI | Acidic Hydrolysis (e.g., HCl) | Avoids hydrogenation; different impurity profile. google.comgoogle.comgoogle.com |
| N-Phthalimide | DCC, DMAP | Monomethylamine | Avoids use of palladium catalysts. ingentaconnect.com |
Key developments in large-scale processing include:
Optimized Deprotection : An improved process for the Cbz-deprotection step involves conducting the catalytic hydrogenation in DMF using palladium supported on alumina, which increased the yield of this single step to 92%. asianpubs.org
Continuous Flow Reactors : For the deprotection of Boc-protected Valacyclovir, the use of continuous flow reactors has been proposed. google.com This modern manufacturing technology allows for better control over reaction parameters, potentially leading to a cleaner product with purity greater than 99% by HPLC and minimizing degradation products. google.com
Impurity Profiling and Control in Synthesis
Due to its high daily dosage, regulatory guidelines impose stringent limits on impurities in the Valacyclovir drug substance, often requiring any single unqualified impurity to be below 0.05%. asianpubs.org Therefore, a thorough understanding and control of process-related impurities are paramount.
A variety of impurities can arise during the synthesis of Valacyclovir, originating from starting materials, intermediates, side reactions, or degradation.
Enantiomeric Impurity : A critical impurity is the D-valacyclovir enantiomer, which can form during the condensation step through racemization of the L-valine derivative. asianpubs.org The formation of this D-isomer is sensitive to temperature, with higher temperatures increasing its prevalence. asianpubs.org
Alanine (B10760859) Analogues : If the L-valine starting material is contaminated with L-alanine, a structurally similar amino acid, this will lead to the formation of the corresponding alanine analogue of Valacyclovir during synthesis. thepharmajournal.comgoogle.com The control of this impurity begins with the quality of the starting materials, such as ensuring that Boc-L-valine contains less than 0.1 area-% of Boc-L-alanine to produce a final product with less than 0.1% of the alanine analogue. google.com
Unreacted Materials and Intermediates : Residual Acyclovir and protected Valacyclovir (such as N-Cbz-valacyclovir, designated as Impurity E) are common process-related impurities. nih.govgoogle.com
Catalyst and Reagent Residues : The catalyst 4-dimethylaminopyridine (DMAP), designated Impurity G, can also be carried through the process. nih.govsigmaaldrich.com
By-products : Side reactions can lead to various other impurities. For example, N-methylation or N-ethylation of the valine moiety can result in Impurity C and Impurity D, respectively. thepharmajournal.com An N-acetylated by-product has also been isolated and characterized. tsijournals.com
Table 2: Common Process-Related Impurities in Valacyclovir Synthesis
| Impurity Name | Origin |
| D-Valacyclovir | Racemization of L-valine intermediate during condensation. asianpubs.org |
| Alanine Analogue | Contamination of L-alanine in the L-valine starting material. thepharmajournal.comgoogle.com |
| Acyclovir | Unreacted starting material. google.com |
| Impurity E (N-Cbz-Valacyclovir) | Unreacted intermediate from the Cbz-protection route. nih.gov |
| Impurity G (DMAP) | Residual catalyst from the condensation step. nih.gov |
| Impurity C (N-methyl Valacyclovir) | By-product from side reactions. thepharmajournal.com |
| Impurity D (N-ethyl Valacyclovir) | By-product from side reactions. thepharmajournal.com |
Multiple purification strategies are employed throughout the manufacturing process to remove impurities and achieve the required high purity of the final product.
Purification of Intermediates : Purifying the protected Valacyclovir intermediate is an effective strategy. For instance, dissolving Cbz-protected Valacyclovir containing the D-isomer impurity in a hot mixture of acetone (B3395972) and water, followed by cooling and filtration, can significantly reduce the level of the unwanted enantiomer in the intermediate before the final deprotection step. asianpubs.org Similarly, the intermediate can be purified to reduce residual acyclovir. google.com
Crystallization of Final Product : Crystallization is the primary method for purifying the final Valacyclovir hydrochloride. Various solvent systems are used. One method involves dissolving the crude product in water and inducing precipitation by adding an anti-solvent like isopropanol (B130326) or acetone. asianpubs.orggoogle.com Another technique uses a mixture of acetonitrile (B52724) and water to crystallize the product and reduce the D-isomer content. asianpubs.orgquickcompany.in Slurry washing in solvents like ethanol (B145695) is also used. google.com
Removal of Metal Impurities : Palladium residues from the catalytic hydrogenation step are a key concern. These can be effectively removed by treating an aqueous solution of Valacyclovir hydrochloride with a specialized ion-exchange resin (e.g., T-63 resin), which chelates the metal ions, followed by filtration. asianpubs.orgscirp.org
Advanced Analytical Methodologies for Research
Chromatographic Techniques
Chromatography is a fundamental technique for the separation, identification, and quantification of Valacyclovir (B1662844) hydrochloride monohydrate and its related substances. High-performance liquid chromatography and high-performance thin-layer chromatography are particularly valuable in this regard.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of Valacyclovir hydrochloride monohydrate. It is extensively used for determining the drug's concentration in bulk and formulated products and for assessing its purity by separating it from process-related impurities and degradation products. researchgate.netresearchgate.net
Reverse-phase HPLC (RP-HPLC) is the most common mode used for Valacyclovir analysis. These methods are developed and validated to ensure they are accurate, precise, specific, and robust for their intended purpose. researchgate.net Validation is typically performed according to the International Council for Harmonisation (ICH) guidelines. researchgate.net
A validated RP-HPLC method was developed for the determination of Valacyclovir hydrochloride and its related substances, including guanine (B1146940) and acyclovir (B1169). researchgate.net The method demonstrated good linearity with a correlation coefficient of 0.9997 for Valacyclovir. researchgate.net The precision of such methods is confirmed by ensuring that the relative standard deviations of peak areas from multiple measurements are consistently low, typically less than 2%. researchgate.net
Table 1: Example of a Validated RP-HPLC Method for Valacyclovir
| Parameter | Condition |
|---|---|
| Stationary Phase (Column) | Daicel Chiral Phase Crownpak CR (+) (150 x 4.0 mm, 5µm) |
| Mobile Phase | 0.1% aqueous Phosphoric acid (85%) : Methanol (B129727) (90:10 V/V) |
| Detector | Photodiode Array (PDA) |
| Detection Wavelength | 254 nm |
| Column Temperature | 15°C |
Data sourced from a study on the separation of Valacyclovir and its related substances. researchgate.net
HPLC methods are crucial for pharmacokinetic studies, requiring the quantification of Valacyclovir and its active metabolite, Acyclovir, in biological fluids such as human serum and urine. researchgate.netscispace.com These bioanalytical methods are developed to be sensitive and selective enough to measure the low concentrations of the analytes typically found in these complex matrices. UV detection is commonly employed for this purpose. researchgate.netscispace.com The rapid and extensive conversion of Valacyclovir to Acyclovir in the body necessitates methods capable of determining both compounds simultaneously. scispace.com
Valacyclovir is the L-valyl ester of acyclovir, making the separation of its enantiomers (stereoisomers) important for quality control. researchgate.netnih.gov Enantioselective HPLC methods are specifically designed for this purpose. Chiral stationary phases (CSPs) are used to achieve the separation of enantiomers. One effective approach involves the use of crown ether-based CSPs, which interact differently with the protonated primary amino group of each enantiomer, allowing for their resolution. nih.gov A chiral HPLC method was developed to separate Valacyclovir from its impurities using a Daicel Chiral Phase Crownpack CR (+) column. researchgate.netresearchgate.net
Table 2: Chromatographic Conditions for Enantioselective Separation
| Parameter | Condition |
|---|---|
| Stationary Phase (Column) | Daicel Chiral Phase Crownpack CR (+) (150 x 4.0 mm, 5µm) |
| Mobile Phase | 0.1% aqueous Phosphoric acid (85%) : Methanol (90:10 V/V) |
| Detection Wavelength | 254 nm |
| Column Temperature | 15°C |
| Linearity Range (Impurities) | 0.3 to 6 µg/mL |
Data from a validated chiral HPLC method for Valacyclovir drug substance and its related substances. researchgate.netresearchgate.net
High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler and faster alternative to HPLC for the quantification and purity assessment of Valacyclovir. A validated HPTLC method has been established for the analysis of Valacyclovir Hydrochloride. researchgate.net The separation is achieved on precoated silica (B1680970) gel plates, and the spots are quantified using a TLC scanner. This method was successfully used to separate Valacyclovir Hydrochloride from its degradants. researchgate.net
Table 3: HPTLC Method Parameters for Valacyclovir Hydrochloride
| Parameter | Condition |
|---|---|
| Stationary Phase | Precoated silica gel 60 F254 plates |
| Mobile Phase | Toluene : Methanol : Diethylamine (B46881) (8:1:1 v/v/v) |
| Detection Wavelength | 254 nm |
| Rf value (Valacyclovir HCl) | 0.28 ± 0.05 |
| Rf value (Degradant) | 0.65 ± 0.05 |
Data from a study on forced degradation of Valacyclovir. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling
Spectroscopic Methods
Spectroscopic methods, particularly UV-Visible spectrophotometry, are widely used for the quantitative estimation of Valacyclovir hydrochloride monohydrate in bulk drug and pharmaceutical dosage forms due to their simplicity, speed, and cost-effectiveness. researchgate.netscispace.com
A simple and accurate UV spectrophotometric method involves dissolving Valacyclovir hydrochloride in 0.1 N Hydrochloric acid (HCl). researchgate.netscispace.com The resulting solution exhibits a maximum absorbance (λmax) at a specific wavelength, which is then used for quantification. The method adheres to Beer's law within a defined concentration range, showing a linear relationship between absorbance and concentration. scispace.com
Table 4: Details of UV Spectrophotometric Method for Valacyclovir
| Parameter | Finding |
|---|---|
| Solvent | 0.1 N Hydrochloric Acid (HCl) |
| Maximum Absorbance (λmax) | 255 nm |
| Linearity Range | 5-25 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
Data from a developed UV spectrophotometric method for Valacyclovir estimation. scispace.com
Table 5: List of Chemical Compounds
| Compound Name |
|---|
| Valacyclovir hydrochloride monohydrate |
| Acyclovir |
| Guanine |
| Methanol |
| Phosphoric acid |
| Toluene |
| Diethylamine |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a fundamental analytical technique used for the quantitative analysis of Valacyclovir Hydrochloride Monohydrate. The method is based on the principle that the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum due to its specific chemical structure, which includes a purine (B94841) ring system.
Research studies have established various methods for its determination in bulk and pharmaceutical forms. A common approach involves dissolving the compound in an acidic medium, such as 0.1 M hydrochloric acid (HCl) or 0.1 M sulfuric acid, to ensure consistent protonation and solubility. rroij.com In 0.1 M HCl, Valacyclovir hydrochloride exhibits a maximum absorbance (λmax) at approximately 255 nm. scispace.comresearchgate.net Other studies using 0.1 M sulphuric acid also report a λmax of 255 nm. rroij.com The linearity of the method has been demonstrated in concentration ranges such as 4–12 μg/ml and 5-25 µg/mL, with a high correlation coefficient (r²) of 0.999, indicating a strong adherence to Beer's law. rroij.comscispace.com
In a study for simultaneous estimation with another drug, absorptions were measured at 237.52 nm and 256.75 nm in 0.1M HCl with 1% sodium lauryl sulphate to enhance solubility. usm.my Another investigation reported a λmax at 274 nm when using methanol as the solvent. asianpubs.org The simplicity, accuracy, and cost-effectiveness of UV-Visible spectrophotometry make it a widely used method for routine quality control analysis of Valacyclovir hydrochloride. rroij.comscispace.com
Table 1: UV-Visible Spectrophotometry Data for Valacyclovir Hydrochloride Monohydrate
| Solvent/Diluent | Reported λmax (nm) | Concentration Range (μg/mL) | Correlation Coefficient (r²) | Source |
| 0.1 M Hydrochloric Acid | 255 | 5-25 | 0.9998 | scispace.comresearchgate.net |
| 0.1 M Sulfuric Acid | 255 | 4–12 | 0.999 | rroij.com |
| 0.1M HCl with 1% SLS | 256.75 | 10-20 | 0.994 | usm.my |
| Methanol | 274 | 5-50 | - | asianpubs.org |
Infrared (IR) Spectroscopy for Structural Characterization and Compatibility Studies
Infrared (IR) spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of Valacyclovir hydrochloride monohydrate and assessing its compatibility with pharmaceutical excipients. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific functional groups within the molecule.
The FTIR spectrum of pure Valacyclovir hydrochloride displays several key absorption peaks. ajbps.org These include a prominent band around 3407.14 cm⁻¹ attributed to N-H stretching vibrations of the amine and amide groups. ajbps.org A peak observed at 2923.08 cm⁻¹ corresponds to C-H stretching vibrations of the alkyl groups. ajbps.org The presence of the ester functional group is confirmed by a strong C=O stretching absorption at approximately 1734.63 cm⁻¹. ajbps.org
Compatibility studies utilize IR spectroscopy to detect potential interactions between Valacyclovir hydrochloride and excipients like lactose (B1674315), magnesium stearate, and microcrystalline cellulose (B213188). ajbps.orgajbps.org By comparing the spectrum of a physical mixture of the drug and an excipient with their individual spectra, any significant shifts in peak positions, changes in intensity, or the appearance of new bands can indicate a chemical interaction. ajbps.org The absence of such changes suggests that the components are compatible. ajbps.org
Table 2: Characteristic FTIR Peaks for Valacyclovir Hydrochloride
| Wavenumber (cm⁻¹) | Vibrational Assignment | Source |
| 3407.14 | N-H stretch | ajbps.org |
| 2923.08 | C-H stretch | ajbps.org |
| 1734.63 | C=O stretch (ester) | ajbps.org |
Raman Spectroscopy for Polymorph Characterization
Raman spectroscopy is a valuable analytical tool for the characterization of different polymorphic forms of Valacyclovir hydrochloride. mdpi.com Polymorphs are distinct crystalline structures of the same compound, which can exhibit different physical properties. Raman spectroscopy is sensitive to these subtle structural differences in the crystal lattice and molecular conformation, providing a unique vibrational fingerprint for each form.
Studies have shown that different crystalline forms of Valacyclovir hydrochloride can be distinguished by their Raman spectra, particularly in the region of 1250–1400 cm⁻¹. mdpi.com For instance, Form I is characterized by two peaks at 1308.5 and 1351.3 cm⁻¹, while Form II shows three peaks in the same region at 1299.4, 1331.7, and 1352.3 cm⁻¹. mdpi.com An anhydrate form, designated Form IV, displays four peaks at 1298.4, 1331.7, 1352.8, and 1386.8 cm⁻¹. mdpi.com A newly discovered hemihydrate form (Form III) is identified by two peaks at 1307.1 and 1353.3 cm⁻¹. mdpi.com These distinct spectral patterns allow for the unambiguous identification and differentiation of various polymorphs, which is crucial for controlling the solid-state properties of the drug substance. mdpi.comresearchgate.net
Table 3: Distinctive Raman Shifts for Valacyclovir Hydrochloride Polymorphs (1250-1400 cm⁻¹ region)
| Polymorphic Form | Characteristic Raman Peaks (cm⁻¹) | Source |
| Form I | 1308.5, 1351.3 | mdpi.com |
| Form II | 1299.4, 1331.7, 1352.3 | mdpi.com |
| Form III (Hemihydrate) | 1307.1, 1353.3 | mdpi.com |
| Form IV (Anhydrate) | 1298.4, 1331.7, 1352.8, 1386.8 | mdpi.com |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an essential analytical technique for the structural confirmation and quantitative analysis of Valacyclovir. Coupled with liquid chromatography (LC-MS), it provides high sensitivity and specificity for detecting the compound and its related impurities. ijpsr.comijpsr.com
In positive ion electrospray ionization (ESI) mode, Valacyclovir typically forms a protonated molecule [M+H]⁺. For Valacyclovir, this precursor ion is observed at a mass-to-charge ratio (m/z) of 325.1 or 325.2. akjournals.comnih.gov Tandem mass spectrometry (MS/MS) is used for further structural confirmation and to enhance selectivity in complex matrices. This involves selecting the precursor ion (m/z 325.2) and subjecting it to collision-induced dissociation (CID). A characteristic and stable product ion is formed at m/z 152.0. akjournals.comresearchgate.net The transition from the precursor ion to the product ion (m/z 325.2 → 152.0) is highly specific to Valacyclovir and is used in multiple reaction monitoring (MRM) mode for precise quantification in bioequivalence studies and for the determination of impurities. akjournals.comnih.gov
LC-MS methods have been developed for the quantitative evaluation of specific impurities in Valacyclovir Hydrochloride Hydrate active pharmaceutical ingredients, demonstrating the technique's power in quality control. ijpsr.comijpsr.com
Table 4: Mass Spectrometry Data for Valacyclovir
| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Monitored Transition | Source |
| ESI Positive | 325.2 | 152.0 | 325.2 → 152.0 | akjournals.comresearchgate.net |
Thermal Analysis (TGA, DSC) for Polymorphic Studies
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are critical for investigating the polymorphic and pseudopolymorphic behavior of Valacyclovir hydrochloride. google.com These methods provide information about phase transitions, dehydration, and thermal stability. nih.govnih.gov
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For Valacyclovir hydrochloride, DSC thermograms reveal distinct endothermic and exothermic peaks that correspond to events like desolvation (water loss), polymorphic transformations, and melting. For example, pure Valacyclovir hydrochloride has been shown to exhibit sharp endothermic peaks at 63.03°C, 81.60°C, and 128.16°C. ajbps.org Different crystalline forms have unique thermal profiles; Form IV shows two broad endothermic peaks around 45°C and 100°C, while a hemihydrate form has a melting point of 209°C. mdpi.comgoogle.com Other forms like Form VIII and Form X show multiple endotherms at various temperatures, such as 60°C, 100°, and 133°C for Form VIII. epo.org
TGA measures the change in mass of a sample as a function of temperature. For hydrates like Valacyclovir hydrochloride monohydrate, TGA is used to quantify the water content. The weight loss observed at specific temperature ranges corresponds to the loss of water molecules from the crystal lattice. For example, Form IV shows a weight loss of about 9.7% up to 130°C, corresponding to its solvent content. google.com A hemihydrate form was confirmed by a weight loss of 2.42% between 123-145°C. mdpi.com
Table 5: Thermal Analysis Data for Various Forms of Valacyclovir Hydrochloride
| Crystalline Form | Technique | Key Findings | Source |
| Pure VCH | DSC | Endothermic peaks at 63.03°C, 81.60°C, 128.16°C | ajbps.org |
| Form I | DTA | Broad endotherm below 125°C | google.com |
| Form IV | DTA/TGA | Endotherms at ~45°C and 100°C; 9.7% weight loss up to 130°C | google.com |
| Form III (Hemihydrate) | DSC/TGA | Melting point at 209°C; 2.42% weight loss (123-145°C) | mdpi.com |
| Form VIII | DSC | Endotherms at ~60°C, 100°C, 133°C | epo.org |
| Form IX | DSC | Endotherm at ~67°C | epo.org |
| Form X | DSC | Endotherms at ~55°C, 75°C, 95°C, 133°C | epo.org |
X-ray Diffraction (PXRD) for Crystalline Form Characterization
Powder X-ray Diffraction (PXRD) is the definitive technique for the characterization and identification of the crystalline forms (polymorphs and pseudopolymorphs) of Valacyclovir hydrochloride. mdpi.com Each crystalline solid produces a unique diffraction pattern, which serves as a fingerprint for its specific crystal lattice structure.
Numerous crystalline forms of Valacyclovir hydrochloride have been identified and characterized by their distinct PXRD patterns, which are defined by the positions (in degrees two-theta, 2θ) and relative intensities of the diffraction peaks. For example, a Valacyclovir hydrochloride monohydrate form is characterized by reflections at approximately 3.6, 8.5, 9.4, 10.8, 12.1, 13.3, 14.5, 16.4, 20.0, 21.4, 23.7, 25.9, 27.2, and 28.5 ±0.1° 2θ. epo.orggoogle.com
Other well-documented forms include Form I, with characteristic peaks at 3.7, 8.6, 10.6, and 27.2 ±0.2° 2θ, and Form II, with peaks at 6.6, 11.5, 17.3, and 28.0 ±0.2° 2θ. google.com The ability of PXRD to differentiate between these forms is crucial for patent considerations and for ensuring the consistency and quality of the drug substance during manufacturing. google.comgoogle.com
Table 6: Characteristic PXRD Peaks (degrees 2θ) for Crystalline Forms of Valacyclovir Hydrochloride
| Crystalline Form | Characteristic Diffraction Peaks (° 2θ) | Source |
| Monohydrate | 3.6, 8.5, 9.4, 10.8, 12.1, 13.3, 14.5, 16.4, 20.0, 21.4, 23.7, 25.9, 27.2, 28.5 | epo.orggoogle.com |
| Form I | 3.7, 8.6, 10.6, 10.9, 13.3, 16.5, 24.0, 27.2 | google.comgoogle.com |
| Form II | 6.6, 11.5, 17.3, 19.0, 21.5, 26.3, 27.4, 28.0 | google.com |
| Form III (Hemihydrate) | 3.5, 6.9, 7.9, 8.5, 9.3, 13.0, 14.4, 16.3, 20.8, 24.5, 27.2 | mdpi.com |
| Form IV | 3.6, 10.7, 15.1, 26.9, 28.1 | google.com |
| Form V | 6.7, 15.7, 16.2, 22.6 | google.comepo.org |
| Form VI | 6.2, 9.2, 12.1, 20.2, 25.7 | google.com |
| Form VII | 3.5, 10.3, 13.6, 26.2, 28.1 | google.com |
| Form VIII | 7.1, 10.7, 13.2, 14.2, 21.4, 21.8, 25.0 | epo.org |
| Form IX | 8.7, 10.5, 24.1, 26.3, 27.0 | epo.org |
| Form X | 6.7, 7.0, 17.5, 21.0, 22.4, 24.5, 31.6 | epo.org |
Formulation Science and Drug Delivery Research Excluding Dosage and Clinical Data
Novel Drug Delivery Systems Research
To overcome limitations and improve therapeutic outcomes, research has focused on developing novel drug delivery systems for valacyclovir (B1662844). These systems aim to provide controlled and sustained release, enhancing the drug's concentration at the site of action. mdpi.compharmaexcipients.com
Microencapsulation is a technique used to create systems for sustained drug release. researchgate.net Valacyclovir hydrochloride has been successfully encapsulated in ethyl cellulose (B213188) microcapsules using a solvent evaporation technique, which allows for the alteration of the in vitro release profile by changing formulation parameters. researchgate.net
Another innovative approach involves the use of nanodroplets (NDs) for controlled delivery. mdpi.compharmaexcipients.com Chitosan-shelled nanodroplets have been designed for the vaginal delivery of valacyclovir. mdpi.compharmaexcipients.com These NDs, with an average diameter of about 400 nm, demonstrate a prolonged and sustained release of the drug. mdpi.compharmaexcipients.com Modifying the chitosan (B1678972) shell with sulfobutyl ether β-cyclodextrin (SBEβCD) as a physical cross-linker has been shown to increase the stability and mucoadhesive properties of the nanosystem. mdpi.compharmaexcipients.com
Polymeric nanoparticles offer a promising platform for antiviral drug delivery. nih.govresearchgate.net Biodegradable polymers are commonly used to encapsulate valacyclovir, aiming to enhance its delivery and effectiveness. nih.gov
Polycaprolactone (B3415563) (PCL) Nanoparticles: Valacyclovir has been encapsulated in PCL using a double emulsion technique. nih.govresearchgate.net This method produces monodispersed particles with an average hydrodynamic size ranging from 154.9 ± 2.1 nm to 232.8 ± 6.2 nm. nih.govresearchgate.net
Chitosan-based Nanoparticles: Chitosan, a natural polymer, is widely studied for nanoparticle drug delivery due to its biocompatibility and mucoadhesive properties. thebioscan.comnih.gov Valacyclovir-loaded chitosan nanoparticles have been developed using the ionic gelation method with sodium tripolyphosphate (STPP) as a cross-linker. thebioscan.com One optimized formulation yielded nanoparticles with a particle size of 185.2 ± 2.1 nm. thebioscan.com These systems are designed for applications such as ocular drug delivery to enhance drug retention and penetration at the site of infection. thebioscan.com
A key goal of novel delivery systems is to achieve high encapsulation efficiency and a sustained release profile, which can prolong the drug's therapeutic effect.
Encapsulation Efficiency: The efficiency of incorporating the drug into the carrier system is a critical parameter.
Valacyclovir-loaded ethyl cellulose microcapsules have shown a high incorporation efficiency of 80% to 90%. researchgate.net
Chitosan-shelled nanodroplets achieved a valacyclovir encapsulation efficiency of approximately 91%. mdpi.compharmaexcipients.com
Biodegradable polycaprolactone (PCL) nanoparticles demonstrated an encapsulation efficiency of 50%–66% and a drug loading capacity of 11.6%–13.9%. nih.govresearchgate.net
An optimized formulation of chitosan nanoparticles for ocular delivery reported a high encapsulation efficiency of 83.6 ± 1.4%. thebioscan.com
Sustained Release Kinetics: The release of valacyclovir from these systems is typically prolonged and follows specific kinetic models.
Chitosan-shelled nanodroplets exhibited prolonged release kinetics without an initial burst effect. mdpi.com The release from SBEβCD cross-linked nanodroplets was even slower, with 12.5% and 22% of the drug released after 6 and 24 hours, respectively. mdpi.com The release kinetics for these nanodroplets best fit the Higuchi model, suggesting that drug release is controlled by diffusion through the polymer shell. mdpi.com
Chitosan nanoparticles developed for ocular use also showed sustained release of valacyclovir over a 24-hour period, following the Higuchi kinetic model. thebioscan.com
Table 2: Characteristics of Novel Valacyclovir Delivery Systems
| Delivery System | Polymer/Material | Particle Size | Encapsulation Efficiency (%) | Release Profile |
|---|---|---|---|---|
| Microcapsules | Ethyl Cellulose | Not Reported | 80 - 90% researchgate.net | Sustained researchgate.net |
| Polymeric Nanoparticles | Polycaprolactone (PCL) | 154.9 - 232.8 nm nih.govresearchgate.net | 50 - 66% nih.govresearchgate.net | Not Specified |
| Chitosan Nanoparticles | Chitosan/STPP | 185.2 ± 2.1 nm thebioscan.com | 83.6 ± 1.4% thebioscan.com | Sustained over 24h (Higuchi model) thebioscan.com |
| Nanodroplets (NDs) | Chitosan | ~400 nm mdpi.compharmaexcipients.com | ~91% mdpi.compharmaexcipients.com | Sustained (Higuchi model) mdpi.com |
| SBEβCD-NDs | Chitosan/SBEβCD | Not Reported | 91.2% mdpi.com | Slower than standard NDs mdpi.com |
Topical gel formulations of valacyclovir hydrochloride are being investigated as a means for localized drug delivery. ijaresm.comresearchgate.net This approach is suitable for treating local viral infections while potentially limiting systemic exposure. mdpi.compharmaexcipients.com
In pre-clinical studies, valacyclovir hydrochloride has been incorporated into liposomal gels. ijaresm.com Liposomes are first prepared using methods like thin-film hydration, and an optimized liposomal formulation is then incorporated into a gel base, such as 1% Carbopol 940. ijaresm.com The resulting gels are evaluated for various physicochemical properties. ijaresm.comresearchgate.net Formulations using Carbopol 934 have been found to be transparent and non-greasy. researchgate.netijpsm.com The pH of these gel formulations typically ranges from 6.8 to 7.2, and viscosity can range from 36,000 to 51,000 cps, depending on the polymer used. researchgate.netijpsm.com Drug compatibility within the gel formulation is confirmed by IR spectroscopy, which has shown that polymers like Carbopol are compatible with valacyclovir. researchgate.netijpsm.com
Bioavailability Enhancement Strategies (Excluding Human Trials)
Valacyclovir was developed as a prodrug of acyclovir (B1169) to improve upon the latter's limited oral bioavailability. nih.gov The addition of an L-valine ester moiety allows valacyclovir to be recognized and absorbed by peptide transporters in the intestine, such as hPEPT1. nih.govoup.com Following absorption, it is rapidly metabolized to yield acyclovir and the amino acid L-valine. nih.govresearchgate.net Despite this design, the oral bioavailability is not complete, averaging around 54%. capes.gov.brresearchgate.net A primary reason for this incomplete bioavailability is the premature hydrolysis of the prodrug within the gastrointestinal lumen before it can be absorbed. capes.gov.brresearchgate.net Research has focused on formulation strategies to protect the drug and utilize novel delivery agents to maximize its uptake.
Various compounds have been investigated in preclinical models to improve the delivery and absorption of valacyclovir. These agents often work by encapsulating the drug, enhancing its interaction with the mucosal layer, or improving its stability in the gastrointestinal environment.
Nanotechnology-based formulations represent a significant approach, aiming to increase drug solubility, protect it from degradation, and control its release at the site of infection or absorption. nih.gov For instance, chitosan-shelled nanodroplets have been designed as a delivery system. nih.gov Chitosan itself has been noted to act as a penetration enhancer. nih.gov In one study, modifying these chitosan nanodroplets with sulfobutyl ether β-cyclodextrin (SBEβCD) as a physical cross-linker was shown to increase the stability and mucoadhesion capability of the nanosystem. nih.gov This enhanced mucoadhesion is critical as it can increase the residence time of the formulation at the absorption site, potentially leading to improved drug uptake. nih.gov
Microencapsulation is another strategy employed to enhance valacyclovir's stability and delivery. researchgate.net Ethyl cellulose has been used to create microcapsules containing valacyclovir hydrochloride through a solvent evaporation technique. researchgate.netresearchgate.net This process encapsulates the drug within a protective polymer matrix. Studies with these microcapsules have shown high incorporation efficiency, ranging from 80% to 90%. researchgate.net Such encapsulation can shield the drug from the harsh pH conditions of the intestine that would otherwise lead to premature hydrolysis.
Below is a summary of delivery agent compounds investigated in preclinical research for valacyclovir delivery.
Table 1: Investigated Delivery Agent Compounds for Valacyclovir| Delivery Agent Compound | Formulation Type | Investigated Mechanism of Action |
|---|---|---|
| Chitosan | Nanodroplets | Forms a protective shell for the drug; acts as a penetration enhancer. nih.govnih.gov |
| Sulfobutyl ether β-cyclodextrin (SBEβCD) | Nanodroplets (as a cross-linker) | Increases the stability and mucoadhesive properties of the chitosan nanosystem. nih.gov |
| Ethyl cellulose | Microcapsules | Provides a protective polymeric coating to prevent premature degradation. researchgate.netresearchgate.net |
| Polycaprolactone (PCL) | Nanoparticles | Encapsulates the drug using a biodegradable polymer to enhance antiviral effectiveness. researchgate.net |
The stability of valacyclovir is highly dependent on pH. capes.gov.brresearchgate.net It is chemically stable in acidic environments (pH under 4) but degrades rapidly in neutral or alkaline conditions through base-catalyzed hydrolysis. capes.gov.brresearchgate.net At a pH of 1.8, valacyclovir exhibits minimal hydrolysis (around 2%) over 24 hours. pharmacylibrary.com This stability in acidic conditions means the drug remains largely intact in the stomach. researchgate.net
Table 2: Influence of pH on Valacyclovir Stability
| pH Environment | Stability Observation | Implication for Bioavailability |
|---|---|---|
| Acidic (pH < 4) | The prodrug is chemically stable with minimal hydrolysis. capes.gov.brresearchgate.netpharmacylibrary.com | The drug remains intact in the stomach, available for passage to the intestine. researchgate.net |
| Neutral to Alkaline (pH > 4) | The prodrug undergoes rapid degradation via base-catalyzed hydrolysis. capes.gov.brresearchgate.netpharmacylibrary.com | Premature conversion to acyclovir in the intestine reduces the amount of prodrug available for active transport, thus limiting bioavailability. capes.gov.br |
Physical Stability of Formulations (Excluding Shelf-Life of Commercial Products)
The physical stability of a formulation is critical to ensure its integrity and performance. Research into extemporaneously prepared and experimental formulations of valacyclovir provides insight into its stability under various conditions.
The stability of valacyclovir is significantly influenced by the vehicle used in liquid formulations. A study on extemporaneously compounded oral suspensions (50 mg/mL) stored at 4°C found varying stability depending on the syrup used. nih.gov In suspensions made with Ora-Sweet® and Ora-Sweet SF®, a 10% loss of valacyclovir occurred within 21 days. pharmacylibrary.comnih.gov In contrast, a suspension prepared with Syrpalta® syrup was more stable, with a 10% loss occurring at 35 days. pharmacylibrary.comnih.gov Throughout the 60-day study, the pH and particle size in all liquids remained unchanged, and there was no evidence of microbial growth. nih.gov
Table 3: Stability of Extemporaneously Prepared Valacyclovir Suspensions (50 mg/mL) at 4°C
| Suspending Vehicle | Time to 10% Drug Loss |
|---|---|
| Ora-Sweet® | 21 days pharmacylibrary.comnih.gov |
| Ora-Sweet SF® | 21 days pharmacylibrary.comnih.gov |
| Syrpalta® | 35 days pharmacylibrary.comnih.gov |
The physical state of the drug itself is also a factor in formulation stability. Valacyclovir hydrochloride can exist in different crystalline forms, or polymorphs, each with unique physical properties that can affect the stability and processing of the drug. google.com For example, one identified crystalline form, designated "Form V," is characterized by specific X-ray diffraction peaks and thermal analysis shows a broad endothermic peak around 95°C and a sharp endothermic peak at about 180°C. google.com The existence of different polymorphs, including dihydrates and anhydrous forms, influences characteristics like compaction and storage stability. google.com
In topical formulations, such as gels, the choice of gelling agent impacts stability. A study of valacyclovir topical gels using polymers like Carbopol-934 and Hydroxypropyl methylcellulose (B11928114) (HPMC) found that the formulations were compatible with the drug. ijpsm.comresearchgate.net A gel prepared with 1% Carbopol-934 was found to be physically and chemically stable when stored at 4-5°C, room temperature, and 37°C. ijpsm.com The physical properties of these gels, such as viscosity and spreadability, were also characterized, with the 1% Carbopol-934 formulation showing the highest spreadability. ijpsm.comresearchgate.net
For solid dosage forms, physical properties such as hardness, friability, and disintegration time are key stability indicators. google.com Research on tablets developed using wet granulation techniques assessed these parameters under various storage conditions of temperature and humidity. google.com Preferred physical properties for a stable tablet were identified, such as a hardness greater than 235 N and a disintegration time of less than 20 minutes. google.com The water content of the formulation was also found to be important, with a preferred range of approximately 4% to 7% by weight. google.com
Future Directions and Emerging Research Areas
Computational Chemistry and Molecular Modeling for Drug Design
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering pathways to design and analyze antiviral agents with greater efficiency. nih.gov These in silico methods can significantly reduce the time and cost associated with traditional drug development pipelines by identifying promising molecular targets and predicting the efficacy of candidate drugs before they reach the laboratory bench. nih.govmdpi.com
In the context of valacyclovir (B1662844) and related guanine-based antivirals, computational techniques are employed to elucidate their fundamental properties and predict their biological activity. tandfonline.com Key methods include:
Density Functional Theory (DFT): DFT is used to optimize the ground state geometry of molecules like valacyclovir hydrochloride monohydrate. tandfonline.com This analysis provides a wealth of information on electronic properties and descriptors, which helps in predicting the molecule's bioactivity. tandfonline.com
Time-Dependent DFT (TD-DFT): This method is used to analyze electronic excitations, revealing how these molecules interact with electromagnetic radiation. tandfonline.com
Molecular Docking: This technique predicts how a drug molecule binds to a target protein, such as the viral thymidine (B127349) kinase. tandfonline.com Studies using molecular docking have helped to understand how valacyclovir's active form, acyclovir (B1169), inhibits this enzyme, thereby disrupting viral DNA production. tandfonline.com
These computational approaches are not only used to study existing drugs but also to design novel antiviral molecules from the ground up (de novo design) or to screen vast virtual libraries for compounds with potential therapeutic effects. nih.govmdpi.com The quality and resolution of structural data for the target biomolecules are critical factors for the success of these computational methods. nih.gov
Mechanistic Insights into Enzyme-Prodrug Interactions
The therapeutic efficacy of valacyclovir is critically dependent on its conversion to the active drug, acyclovir. This bioactivation is a two-step process: upon oral administration, valacyclovir is absorbed and then rapidly hydrolyzed by a specific enzyme, releasing acyclovir and the amino acid L-valine. patsnap.comnih.gov The enzyme responsible for this crucial hydrolysis step has been identified as human valacyclovirase (VACVase), also known as cypin. nih.govnih.gov
Detailed structural and biochemical studies have provided significant insights into how this enzyme interacts with its prodrug substrate. nih.gov VACVase is an α-amino acid ester hydrolase that is found in the liver and intestines. nih.govpatsnap.com It selectively catalyzes the hydrolytic activation of valacyclovir and another important antiviral prodrug, valganciclovir. nih.gov
Key features of the enzyme-prodrug interaction include:
Substrate Recognition: The enzyme's active site contains a flexible and mostly hydrophobic pocket that accommodates the acyl (valine) part of the prodrug. nih.gov
Catalytic Mechanism: A pivotal acidic residue, Asp-123, located immediately after the nucleophile Ser-122 in the enzyme's structure, plays an essential role in substrate discrimination. nih.gov This residue's side chain is uniquely directed into the substrate-binding pocket, a feature not previously observed in other serine hydrolases. nih.gov
Specificity: VACVase demonstrates broad specificity for the aminoacyl portion of the prodrug, allowing it to hydrolyze esters of various α-amino acids. nih.gov
This detailed understanding of the enzyme's structure and mechanism is valuable for the rational design of future amino acid ester-based prodrugs, aiming to optimize drug delivery and activation. nih.gov Following this initial conversion, the resulting acyclovir must be further phosphorylated to its active triphosphate form by viral and cellular enzymes to inhibit viral DNA synthesis. patsnap.comyoutube.com
Exploration of Valacyclovir in Other Viral Pathologies (Non-Herpes, Preclinical)
While valacyclovir is primarily established for the treatment of infections caused by herpes simplex virus (HSV) and varicella-zoster virus (VZV), its potential utility against other viruses is an area of active preclinical and clinical investigation. nih.govnih.gov The active component, acyclovir, is known to be a substrate for enzymes in other viruses, suggesting a broader potential spectrum of activity, though often with lower potency.
One significant area of exploration is its use against Cytomegalovirus (CMV), another member of the Herpesviridae family. researchgate.netcenterwatch.com Valacyclovir has been studied for the prevention of CMV infection and disease, particularly in immunocompromised patient populations such as transplant recipients. centerwatch.com However, its efficacy appears to be partial in some contexts, suggesting that while it can reduce viral load, it may not completely clear the virus. centerwatch.com
More exploratory research has investigated the activity of acyclovir and its prodrugs against entirely different virus families, such as retroviruses. We recently discovered that the antiherpetic drug acyclovir (ACV), a well known inhibitor of herpesviral DNA polymerase, is also an HIV-1 reverse transcriptase inhibitor after being intracellularly converted to its 5′-triphosphate derivative. nih.gov However, the anti-HIV activity of acyclovir is limited because it depends on phosphorylation by kinases from co-infecting herpesviruses. nih.gov This has led to the development of novel phosphorylated acyclovir prodrugs (ACV ProTides) that can bypass this limitation and have demonstrated the ability to suppress both HIV-1 and HSV-2 in preclinical models, representing a potential new class of dual-targeted antivirals. nih.gov
| Virus | Context of Preclinical/Exploratory Research | Key Findings | Source(s) |
|---|---|---|---|
| Cytomegalovirus (CMV) | Prevention of CMV infection and disease in transplant patients. | Valacyclovir can reduce CMV viral load, but its efficacy may be partial. | centerwatch.com |
| Human Immunodeficiency Virus (HIV) | Activity of acyclovir (from valacyclovir) against HIV-1 reverse transcriptase. | Acyclovir shows weak anti-HIV activity, limited by its reliance on herpesvirus kinases for activation. This has prompted the design of novel prodrugs (ACV ProTides) with direct anti-HIV activity. | nih.gov |
| Epstein-Barr Virus (EBV) | In vitro evaluation of novel acyclovir prodrugs (bile acid conjugates). | ACV-chenodeoxycholate demonstrated the highest antiviral effect against EBV among the tested conjugates. | researchgate.net |
Q & A
Q. What are the key physicochemical properties of Valacyclovir hydrochloride monohydrate relevant to experimental design?
Valacyclovir hydrochloride monohydrate is a white to off-white crystalline powder with a melting point between 429.8°F and 437°F. It is hygroscopic and should be stored in sealed containers under cool, dry conditions to prevent degradation. Solubility in water and organic solvents should be determined empirically for formulation studies. Stability under varying pH and temperature conditions is critical for assay development .
Q. How should researchers safely handle spills or accidental exposure during laboratory work?
- Spills : Avoid dust generation; use absorbent materials (e.g., vermiculite) to collect the compound. Dispose of contaminated materials as hazardous waste .
- Exposure : For skin contact, rinse immediately with water for 15 minutes. For eye exposure, flush with water and remove contact lenses. Inhalation requires moving to fresh air. Always consult safety data sheets (SDS) and institutional protocols .
Q. What analytical methods are commonly used for quantifying Valacyclovir hydrochloride monohydrate in bulk and formulations?
Validated spectrophotometric methods, such as absorption spectroscopy (UV-Vis at 254 nm) and absorption ratio methods, are widely employed. Chromatographic techniques (HPLC) with specific retention times and calibration standards are recommended for high-precision quantification .
Q. What regulatory standards apply to the storage and handling of this compound in research settings?
Follow USP guidelines: store in airtight containers at 15°C–30°C. Occupational exposure limits (OELs) are set at 5 mg/m³ (TWA). Compliance with OSHA and EPA regulations is mandatory for waste disposal .
Advanced Research Questions
Q. How can researchers validate a new analytical method for Valacyclovir hydrochloride monohydrate?
Method validation requires assessing:
- Specificity : Ensure no interference from excipients or degradation products (e.g., via forced degradation studies).
- Linearity : Test across 80%–120% of the target concentration (R² ≥ 0.99).
- Accuracy/Precision : Recovery studies (98%–102%) and repeatability tests (RSD < 2%). Reference USP monographs and prior validated methods (e.g., Rao et al., 2013; Dinakaran et al., 2013) .
Q. What strategies address contradictions in stability data under varying environmental conditions?
Discrepancies in stability (e.g., hydrolysis rates in acidic vs. neutral pH) require controlled studies using accelerated stability testing (40°C/75% RH). Monitor degradation products via HPLC and correlate with kinetic models. Cross-validate findings with peer-reviewed protocols .
Q. How can ecological risks of Valacyclovir hydrochloride monohydrate be assessed in preclinical studies?
Conduct ecotoxicological assays (e.g., algal growth inhibition, Daphnia magna mortality) per OECD guidelines. Quantify biodegradability via OECD 301 tests. Note that while not classified as environmentally hazardous, chronic exposure risks necessitate mitigation in disposal protocols .
Q. What experimental designs are optimal for studying drug-drug interactions in vitro?
Use hepatocyte or microsomal models to assess CYP450 enzyme inhibition/induction. Monitor acyclovir (active metabolite) pharmacokinetics via LC-MS/MS. Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) and validate findings with clinical data .
Q. How can researchers ensure batch-to-batch consistency in synthetic protocols?
Implement quality-by-design (QbD) principles:
- Define critical quality attributes (CQAs): Purity (>98% HPLC), residual solvents (ICH Q3C compliance).
- Use process analytical technology (PAT) for real-time monitoring.
- Cross-reference synthesis pathways with CAS 124832-27-5 and USP monographs .
Methodological Considerations
What frameworks guide the formulation of rigorous research questions for this compound?
Apply the PICO framework:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
